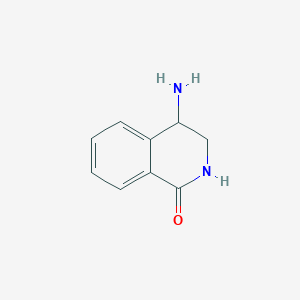

4-Amino-3,4-dihydroisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3,4-dihydroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family It features an amino group at the fourth position and a carbonyl group at the first position of the dihydroisoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods:

-

Reductive Amination: : One common method involves the reductive amination of 3,4-dihydroisoquinolin-1(2H)-one with an appropriate amine source under reducing conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

-

Cyclization Reactions: : Another approach involves the cyclization of suitable precursors, such as N-substituted benzylamines, under acidic or basic conditions. This method often requires the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction of the carbonyl group can yield 4-amino-3,4-dihydroisoquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Quinoline derivatives

Reduction: 4-Amino-3,4-dihydroisoquinoline

Substitution: Substituted isoquinoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DHIQ is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible biological activities such as:

- Anti-inflammatory properties : Research indicates that DHIQ derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antimicrobial activity : Studies have shown that certain derivatives exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer potential : The compound's ability to interact with cellular targets suggests it may possess anticancer properties, although further research is necessary to elucidate the specific mechanisms involved.

Organic Synthesis

DHIQ serves as a critical intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for:

- Building block for complex structures : DHIQ can be modified through various chemical reactions, including oxidation and substitution, to develop new compounds with desired properties .

- Synthesis of derivatives : The compound can be transformed into numerous derivatives that may enhance biological activity or introduce new functionalities .

Biological Studies

In biological research, DHIQ is studied for its interactions with various molecular targets. Key areas of focus include:

- Mechanism of action : Understanding how DHIQ interacts with enzymes and receptors can provide insights into its therapeutic potential. For instance, it may modulate pathways involved in cellular proliferation and apoptosis .

- Structure–Activity Relationship (SAR) : Research has established SAR models that help predict the biological activity of DHIQ derivatives based on their structural features. This information is crucial for designing more effective compounds .

Industrial Applications

Beyond its pharmaceutical potential, DHIQ has applications in industrial settings:

- Specialty chemicals production : The unique properties of DHIQ make it suitable for use in the synthesis of specialty chemicals and materials.

- Agricultural applications : Recent studies have highlighted the efficacy of DHIQ derivatives as antioomycete agents against plant pathogens like Pythium recalcitrans. These compounds have shown superior activity compared to conventional fungicides, indicating their potential for agricultural use .

Case Study 1: Antifungal Activity

A study synthesized 59 derivatives of DHIQ using the Castagnoli–Cushman reaction to evaluate their antifungal properties against Pythium recalcitrans. One derivative demonstrated an EC50 value lower than that of commercial fungicides, highlighting its potential as a novel agricultural agent .

Case Study 2: Structure–Activity Relationship

Research utilizing CoMFA and CoMSIA models revealed essential structural requirements for enhancing the antifungal activity of DHIQ derivatives. This study underscored the significance of functional groups such as the C4-carboxyl group in determining biological efficacy .

Mecanismo De Acción

The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

-

Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.

-

Pathways Involved: : The compound’s effects may be mediated through signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminoquinoline: Lacks the dihydroisoquinoline ring structure but shares the amino group at the fourth position.

3,4-Dihydroisoquinolin-1(2H)-one: Lacks the amino group but shares the dihydroisoquinoline ring structure.

Uniqueness

4-Amino-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the amino group and the dihydroisoquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 124328-39-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties, including antitumor, antimicrobial, and enzyme-inhibitory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antitumor Activity

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxicity against breast cancer and lung cancer cell lines. The mechanism underlying this activity is believed to involve apoptosis induction through the modulation of key signaling pathways such as the p53 pathway and the inhibition of anti-apoptotic proteins .

Enzyme Inhibition

Research has indicated that compounds containing the 3,4-dihydroisoquinoline moiety can act as inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. Molecular docking studies suggest that these compounds can bind effectively to the active site of LAP, thereby inhibiting its activity. This inhibition could potentially lead to reduced tumor growth and metastasis .

Antifungal Properties

The antifungal activity of this compound derivatives has also been explored. A study reported that a specific derivative exhibited potent activity against Pythium recalcitrans, a phytopathogen responsible for significant agricultural losses. The compound demonstrated an EC50 value of 14 mM, outperforming the commercial antifungal agent hymexazol (EC50 = 37.7 mM) in vitro. In vivo tests showed a preventive efficacy of up to 96.5% at higher doses .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is highly dependent on their structural features. The presence of specific functional groups, such as carboxyl groups at the C4 position, has been identified as crucial for enhancing biological efficacy. Quantitative structure–activity relationship (QSAR) models have been developed to predict the activity based on molecular descriptors .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives of this compound for their cytotoxic effects on human breast and lung cancer cells. The most potent derivative induced apoptosis through mitochondrial pathways and showed promising results in reducing tumor size in xenograft models.

- Inhibition of Leucine Aminopeptidase : In silico screening identified several derivatives with high binding affinities to LAP, suggesting their potential as therapeutic agents in cancer treatment. Experimental validation confirmed their inhibitory effects in vitro.

- Antifungal Efficacy : A series of synthesized derivatives were tested against Pythium recalcitrans. The most effective compound demonstrated significant antifungal properties and was further analyzed for its mechanism of action, which involved disrupting cellular membrane integrity.

Data Tables

| Activity | Compound | EC50 (mM) | Remarks |

|---|---|---|---|

| Cytotoxicity (Breast Cancer) | Derivative I23 | 10 | Induces apoptosis via p53 pathway |

| Cytotoxicity (Lung Cancer) | Derivative I45 | 12 | Modulates anti-apoptotic proteins |

| Antifungal Activity | Derivative I23 | 14 | Superior to hymexazol (37.7 mM) |

| LAP Inhibition | Derivative I67 | N/A | High binding affinity confirmed via docking |

Propiedades

IUPAC Name |

4-amino-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRLKELCMYQPJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.